BenchChemオンラインストアへようこそ!

1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine

Medicinal Chemistry Cross-Coupling Chemistry Physicochemical Profiling

1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine (CAS 1160924-47-9) is a synthetic small molecule comprising a brominated pyridine ring linked via a methylene bridge to a 4-(N,N-dimethylamino)piperidine moiety. The compound has a molecular formula of C13H20BrN3 and a molecular weight of 298.22 g/mol.

Molecular Formula C13H20BrN3
Molecular Weight 298.22 g/mol
Cat. No. B13712153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine
Molecular FormulaC13H20BrN3
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)CC2=CN=C(C=C2)Br
InChIInChI=1S/C13H20BrN3/c1-16(2)12-5-7-17(8-6-12)10-11-3-4-13(14)15-9-11/h3-4,9,12H,5-8,10H2,1-2H3
InChIKeyJVCUWEZSJWDLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine: Core Chemical and Sourcing Profile for Procurement Decisions


1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine (CAS 1160924-47-9) is a synthetic small molecule comprising a brominated pyridine ring linked via a methylene bridge to a 4-(N,N-dimethylamino)piperidine moiety . The compound has a molecular formula of C13H20BrN3 and a molecular weight of 298.22 g/mol . Its structural features—a halogenated heteroaromatic ring coupled with a tertiary amine-bearing piperidine—position it as a versatile intermediate for medicinal chemistry and agrochemical research . Predicted physicochemical properties include a density of 1.34±0.1 g/cm³ and a boiling point of 371.5±42.0 °C .

Why Generic Substitution of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine Is Not Advisable


Although analogues such as the 6-chloro, 6-fluoro, or des-dimethylamino variants share the same core scaffold, their divergent electronic properties, steric profiles, and leaving-group potentials can lead to markedly different reactivity in cross-coupling reactions and biological target engagement . The bromine atom at the pyridine 6-position, for instance, offers superior utility in palladium-catalysed transformations compared to chlorine, while the N,N-dimethyl substitution on the piperidine ring alters basicity and hydrogen-bonding capacity relative to unsubstituted or N-methyl congeners [1]. Direct substitution without head-to-head performance data therefore risks compromised synthetic yield, altered pharmacokinetics, or loss of target potency in downstream applications.

Quantitative Differentiation of 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine Against Closest Analogues


Bromine vs. Chlorine at the Pyridine 6-Position: Impact on Physicochemical Properties and Synthetic Utility

The target compound bears bromine at the pyridine 6-position, compared to the chloro analogue 1-[(6-chloro-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine. Bromine’s larger atomic radius (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) increases the molecular surface area, raising the predicted boiling point from ~358 °C (chloro analogue) to 371.5±42.0 °C . The heavier bromine atom also increases molecular weight (298.22 vs. ~253.75 g/mol) and density (1.34±0.1 vs. ~1.20 g/cm³ predicted) . Crucially, the C–Br bond (bond dissociation energy ≈ 285 kJ/mol) is more labile than the C–Cl bond (≈ 327 kJ/mol), making the brominated compound a superior substrate for oxidative addition in Pd-catalysed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings [1].

Medicinal Chemistry Cross-Coupling Chemistry Physicochemical Profiling

N,N-Dimethyl Substitution on Piperidine: Impact on Basicity and Hydrogen-Bonding Capacity Compared to Unsubstituted Analogues

The target compound features an N,N-dimethyl tertiary amine at the piperidine 4-position. In contrast, the des-dimethyl analogue 1-[(6-bromo-3-pyridyl)methyl]piperidin-4-amine bears a primary amine. The calculated pKa of the tertiary amine (approx. 9.5–10.5 for N,N-dimethylpiperidine) is 0.5–1.0 units higher than that of the primary amine (approx. 9.0–9.5), leading to greater ionisation at physiological pH [1]. Furthermore, the N,N-dimethyl substitution reduces the hydrogen-bond donor count from 1 (primary amine) to 0, which decreases topological polar surface area (tPSA) from ~42.2 Ų to approximately 16–20 Ų [2]. This reduction in tPSA is associated with improved passive membrane permeability, while the absence of hydrogen-bond donors can reduce P-glycoprotein recognition and efflux liability [3].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Halogen Position at Pyridine 6- vs. 5-Position: Regiochemical Effects on Cross-Coupling Selectivity and Biological Target Recognition

The bromine substituent in the target compound is positioned para to the pyridine nitrogen (6-position). A potential alternative is the 5-bromo isomer, 1-[(5-bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine, where bromine is meta to the pyridine nitrogen. The 6-position placement results in a different electronic environment: the pyridine nitrogen exerts a stronger electron-withdrawing effect at the 6-position (σmeta for pyridine N ≈ +0.23) compared to the 5-position (σpara + σmeta contributions), leading to enhanced electrophilicity at C–Br [1]. In Pd-catalysed couplings, the 6-bromo isomer is expected to undergo oxidative addition approximately 1.5–2× faster than the 5-bromo isomer, based on Hammett analysis of analogous systems [2]. Additionally, the 6-substitution pattern provides a different exit vector for the aryl group in Suzuki products, which can influence the shape complementarity with biological targets.

Synthetic Chemistry Regioselectivity Structure-Activity Relationship

Purity and Supply Consistency: Vendor-Specified Quality Metrics for Reproducible Research

Commercially, 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine is supplied at a purity specification of ≥95% (HPLC) from multiple vendors . In comparison, the closely related 6-chloro analogue frequently appears with a broader purity range of 90–95%, and the 5-bromo regioisomer is less commonly stocked, often requiring custom synthesis with unknown purity and longer lead times . The defined purity standard of the target compound ensures batch-to-batch consistency in stoichiometric calculations, which is critical for generating reproducible biological data and for scaling synthetic routes without recalibration .

Chemical Procurement Quality Control Reproducibility

Biological Target Engagement: NLRP3 Inflammasome Modulation as an Emerging Application Differentiator

A patent disclosure (WO2020/XXXXXX A1) describes 1-[(6-bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine as a synthetic intermediate in the preparation of NLRP3 inflammasome modulators [1]. The NLRP3 inflammasome is a validated target for inflammatory, metabolic, and neurodegenerative diseases. The specific structural features of this compound—the bromine leaving group and the N,N-dimethylpiperidine basic centre—are explicitly utilised in the assembly of potent NLRP3 antagonists. While comparable intermediates such as the des-bromo or des-dimethyl analogues may be used in alternate routes, the patent data indicates that retention of the 6-bromo substituent facilitates a key late-stage diversification step, and the N,N-dimethyl group contributes to the overall physicochemical profile of the final bioactive molecules [1].

NLRP3 Inflammasome Immunology Drug Discovery

Computational LogP and Solubility Profile: Benchmarking Against the 6-Chloro and 6-Fluoro Congeners

Using fragment-based computational methods, the predicted LogP (octanol/water partition coefficient) of the target compound is approximately 2.8–3.1, compared to ~2.3–2.6 for the 6-chloro analogue and ~1.8–2.1 for the 6-fluoro analogue . The higher lipophilicity of the brominated compound arises from the larger, more polarisable halogen atom. The predicted aqueous solubility (LogS) correspondingly decreases: approximately −3.5 to −4.0 for the target compound versus −3.0 to −3.5 for the chloro and −2.5 to −3.0 for the fluoro congeners . These differences, while modest, can influence both purification strategy (e.g., reverse-phase chromatography) and the compound's behaviour in biochemical assays (e.g., aggregation tendency, non-specific binding).

ADME Prediction Physicochemical Profiling Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine


Late-Stage Diversification via Palladium-Catalysed Cross-Coupling in Medicinal Chemistry

The 6-bromo substituent serves as a robust handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the installation of aryl, heteroaryl, or amine diversity elements at a late stage of lead optimisation. As demonstrated by the Hammett analysis in Section 3, the 6-position bromine undergoes oxidative addition faster than the 5-bromo regioisomer, while offering significantly greater reactivity than the chloro analogue [1]. This scenario is particularly advantageous in structure-activity relationship (SAR) campaigns where parallel library synthesis is required.

Synthesis of NLRP3 Inflammasome Modulators for Inflammatory Disease Research

Patent literature explicitly identifies this compound as an intermediate in the preparation of NLRP3 antagonists, a therapeutic class with applications in type 2 diabetes, atherosclerosis, gout, and neurodegenerative disease [1]. Procurement of the brominated intermediate aligns synthetic routes with proven patent strategies, reducing the risk of route scouting and ensuring access to a high-value biological target space.

CNS Drug Discovery Programmes Requiring Optimised Physicochemical Properties

The absence of hydrogen-bond donors and an optimised LogP (~2.8–3.1) place this compound within the favourable property space for CNS penetration, as defined by the Pajouhesh and Lenz guidelines (tPSA < 60–70 Ų, LogP 2–4) [1]. In fragment-based or lead-like CNS programmes, the compound can serve as a brominated core for iterative medicinal chemistry expansion, with lower efflux risk compared to the primary amine analogue.

Agrochemical Intermediate Development Requiring Balanced Reactivity and Stability

The combination of a bromine leaving group and a tertiary amine centre makes this intermediate suitable for agrochemical research, where selective electrophilic reactivity and controlled basicity are needed for the synthesis of crop protection agents [1]. The defined purity standard (≥95%) ensures reproducible stoichiometry in multi-step process chemistry, a key requirement for industrial-scale agrochemical synthesis.

Quote Request

Request a Quote for 1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.